molecular formula C17H20N4O3 B2542571 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034549-86-3

2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2542571
CAS RN: 2034549-86-3
M. Wt: 328.372
InChI Key: CIEWXMQDLHPNCE-UHFFFAOYSA-N
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Description

The compound , 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide, appears to be a complex molecule featuring a pyridazinone core, a pyridine ring, and a tetrahydropyran moiety linked through an acetamide spacer. This structure suggests potential for interesting chemical reactivity and interactions due to the presence of multiple heterocyclic systems.

Synthesis Analysis

While the specific synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is not detailed in the provided papers, similar synthetic routes can be inferred from the literature. For instance, the synthesis of related pyridyl acetamides has been achieved through reactions involving arylisocyanates and acetate precursors . It is plausible that a similar approach could be adapted for the synthesis of the compound , potentially involving a cyclization step to form the pyridazinone ring.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit conjugation between the pyridine and pyridazinone rings, which could affect its electronic properties. The tetrahydropyran ring would introduce steric bulk and could influence the overall conformation of the molecule. X-ray crystallography, as used in the characterization of similar compounds, would be an essential tool to determine the precise molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The acetamide moiety could be a site for nucleophilic attack, while the heterocyclic rings might participate in electrophilic substitution reactions. Oxidation reactions, as explored with related compounds, could lead to a variety of products depending on the oxidant and conditions used . The presence of multiple reactive sites allows for a diverse range of chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and boiling point, would be influenced by the heterocyclic components and the acetamide linkage. The chemical properties, including acidity, basicity, and reactivity, would be determined by the electron-donating and withdrawing effects of the substituents on the heterocyclic rings. Spectroscopic methods, including NMR and IR, would be vital in elucidating these properties, as demonstrated in the characterization of similar molecules .

Scientific Research Applications

Synthesis and Potential Applications

Synthesis of Pyridazinone Derivatives:

  • Research on pyridazinone derivatives, such as the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, highlights the chemical versatility and potential utility of these compounds in creating fused azines and naphthyridine derivatives. These compounds have shown a range of applications, from antimicrobial to potentially pharmacological uses, indicating that similar compounds could be synthesized for targeted applications in medicinal chemistry and materials science (Ibrahim & Behbehani, 2014).

Antimicrobial Activity:

  • A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents, starting from citrazinic acid. This demonstrates the potential of pyridazinone derivatives, including those similar to the compound of interest, for use in developing new antimicrobial agents. The antimicrobial screening of these compounds showed good activity, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15(12-21-16(23)4-2-8-19-21)20-17(13-5-9-24-10-6-13)14-3-1-7-18-11-14/h1-4,7-8,11,13,17H,5-6,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEWXMQDLHPNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

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